1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
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Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that features a pyrrolo-pyridine core with multiple piperazinyl and pyrimidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrolo-pyridine core, followed by the introduction of the piperazinyl and pyrimidinyl groups. Common synthetic routes may include:
Cyclization reactions: to form the pyrrolo-pyridine core.
Nucleophilic substitution: to introduce the piperazinyl groups.
Coupling reactions: to attach the pyrimidinyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or pyrimidinyl groups.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions are common for modifying the substituents on the core structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Intercalating with DNA: Affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Piperazinyl-pyrimidinyl compounds: Compounds with similar substituents but different core structures.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- lies in its specific combination of functional groups and core structure, which may confer unique biological activities or chemical reactivity.
Properties
CAS No. |
150064-16-7 |
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Molecular Formula |
C28H34N10O2 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
6-methyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C28H34N10O2/c1-21-20-22-23(24(33-21)35-16-18-37(19-17-35)28-31-8-5-9-32-28)26(40)38(25(22)39)11-3-2-10-34-12-14-36(15-13-34)27-29-6-4-7-30-27/h4-9,20H,2-3,10-19H2,1H3 |
InChI Key |
NRRZOPOJEGRAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N3CCN(CC3)C4=NC=CC=N4)C(=O)N(C2=O)CCCCN5CCN(CC5)C6=NC=CC=N6 |
Origin of Product |
United States |
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